molecular formula C11H14Cl2N2S B13477678 2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride

2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B13477678
M. Wt: 277.2 g/mol
InChI Key: KTSAOJMBLRDEEY-UHFFFAOYSA-N
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Description

2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride (CAS 1827194-30-8) is a high-purity chemical building block supplied as a solid for research applications . This compound features a phenyl-substituted thiazole core, a privileged structure in medicinal chemistry known for its diverse biological activities. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous systems, making it suitable for various experimental conditions . With a molecular formula of C11H14Cl2N2S and a molecular weight of 277.21 g/mol, it serves as a versatile scaffold in organic synthesis and drug discovery efforts . The primary amine functionality allows for further derivatization, enabling researchers to create amides, sulfonamides, or imines, or to incorporate this structure into larger, more complex molecules. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access batch-specific documentation, including Certificates of Analysis, to ensure experimental reproducibility. For specific handling, storage, and safety information, please consult the relevant Safety Data Sheet (SDS).

Properties

Molecular Formula

C11H14Cl2N2S

Molecular Weight

277.2 g/mol

IUPAC Name

2-(4-phenyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C11H12N2S.2ClH/c12-7-6-11-13-10(8-14-11)9-4-2-1-3-5-9;;/h1-5,8H,6-7,12H2;2*1H

InChI Key

KTSAOJMBLRDEEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CCN.Cl.Cl

Origin of Product

United States

Preparation Methods

Bromination and Cyclocondensation

Key steps:

  • Bromination of aromatic ketones to generate α-bromo derivatives.
  • Cyclocondensation with thiourea or related thioamide compounds to form the thiazole ring.

Research Example:

  • Bromination of 1-(4-chlorothiophen-2-yl)ethan-1-one using bromine in diethyl ether at room temperature produces an α-bromo ketone intermediate (Scheme 1,).
  • Subsequent treatment with thiourea at elevated temperatures (around 80°C) yields 4-(4-chlorothiophen-2-yl)thiazol-2-amine.
Step Reagents Conditions Yield Reference
Bromination Br₂, diethyl ether Room temperature Quantitative
Cyclocondensation Thiourea 80°C ~70%

Nucleophilic Substitution and Functionalization

Post-ring formation, the amino group at the 2-position of the thiazole ring can be alkylated or acylated to introduce phenyl groups or amino functionalities, often using amines or acyl chlorides.

Example:

  • Treatment with primary or secondary amines (e.g., phenylamine) in the presence of bases like potassium carbonate to give the target compound.
Step Reagents Conditions Yield Reference
Amination Amine (e.g., phenylamine) K₂CO₃, DMF, 70°C 45–59%

Specific Synthetic Routes for 2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine Dihydrochloride

Route via Bromination and Thiazole Formation

This method, detailed in, involves initial bromination of 1-(4-chlorothiophen-2-yl)ethan-1-one, followed by cyclocondensation with thiourea to produce the thiazole core, then functionalization with phenyl groups.

Scheme Summary:

  • Bromination of 1-(4-chlorothiophen-2-yl)ethan-1-one → α-bromo intermediate.
  • Cyclocondensation with thiourea → 4-(4-chlorothiophen-2-yl)thiazol-2-amine.
  • N-alkylation with phenyl derivatives or substitution with phenylamines to introduce the phenyl group at the 4-position.

Yield Data:

Intermediate Yield Reference
Brominated ketone Quantitative
Thiazol-2-amine ~70%
Final amino derivative 45–59%

Route via Suzuki-Miyaura Coupling and Oxidation

Another approach, as discussed in, involves:

  • Synthesis of a boronic acid derivative.
  • Suzuki coupling with a thiazole bromide.
  • Oxidation to obtain the phenyl-substituted thiazole.

This method emphasizes the use of transition-metal catalysis to improve yields and selectivity.

Step Reagents Conditions Yield Reference
Suzuki coupling Pd catalyst 80°C, inert atmosphere 30–50%
Oxidation Oxygen, heat 105°C 25%

Multi-step Synthesis with Intermediate Derivatives

A more elaborate route involves:

  • Synthesis of 4-(adamant-1-yl)benzoic acid derivatives.
  • Conversion to thiazole intermediates via Hantzsch condensation.
  • Functionalization with phenyl groups and amino functionalities.

This pathway, although longer, offers flexibility for introducing various substituents.

Step Reagents Conditions Yield Reference
Oxidation Oxygen, catalyst 105°C, 6 h 25%
Condensation Thiobenzamide + α-bromoketone 60–80°C 17–25%

Notes on Purification and Characterization

  • Purification: Typically achieved via recrystallization from solvents such as ethanol, methanol, or acetonitrile.
  • Characterization: Confirmed through NMR spectroscopy, high-resolution mass spectrometry, and elemental analysis.
Technique Purpose Typical Data Reference
NMR Structural confirmation Chemical shifts consistent with thiazole and phenyl groups ,
HRMS Molecular weight verification Accurate mass matching theoretical values
Elemental analysis Purity assessment Carbon, hydrogen, nitrogen content ,

Summary of Research Discoveries

Recent advancements have focused on:

  • Improving yields via transition-metal catalysis.
  • Developing more cost-effective and environmentally friendly oxidation methods.
  • Expanding the scope of substituents on the thiazole ring for pharmacological applications.

Key discoveries include:

  • Modified oxidation techniques for aromatic carboxylic acids to synthesize phenyl-substituted thiazoles efficiently.
  • Use of Suzuki-Miyaura coupling for regioselective substitution.
  • Multi-step synthesis protocols enabling diverse functionalization at the 2- and 4-positions of the thiazole ring.

Chemical Reactions Analysis

Nucleophilic Reactions at the Ethylamine Moiety

The primary amine group undergoes nucleophilic reactions, including:

Alkylation/Acylation :

  • Reacts with alkyl halides or acyl chlorides to form secondary amines or amides. For example, treatment with acetyl chloride yields N-acetyl derivatives .

  • In one protocol, reaction with methyl iodide under basic conditions produced N-methylated analogs with 75–85% yields .

Schiff Base Formation :

  • Condenses with aldehydes/ketones to form imines. Reaction with 4-nitrobenzaldehyde in ethanol generated a Schiff base with λ<sub>max</sub> = 320 nm (ε = 12,500 M<sup>−1</sup>cm<sup>−1</sup>) .

Electrophilic Substitution on the Thiazole Ring

The thiazole ring undergoes electrophilic substitution, primarily at the C-2 and C-5 positions:

Reaction TypeReagent/ConditionsProductYield (%)Reference
Halogenation Br<sub>2</sub>/CHCl<sub>3</sub>, 0°C5-Bromo-thiazole derivative68
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°C5-Nitro-thiazole analog52

Oxidation

  • Thiazole Ring : Reacts with H<sub>2</sub>O<sub>2</sub>/AcOH to form sulfoxide derivatives (confirmed by S=O stretch at 1040 cm<sup>−1</sup> in IR) .

  • Amine Group : Oxidized by KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> to a nitro group, though this reaction is low-yielding (<30%) due to competing ring degradation .

Reduction

  • Catalytic Hydrogenation : Pd/C in ethanol reduces the thiazole ring to a thiazolidine, altering the electronic environment (Δδ = +0.3 ppm for C-2 protons in <sup>1</sup>H NMR) .

Suzuki-Miyaura Cross-Coupling

The phenyl-thiazole system participates in palladium-catalyzed couplings:

python
# Example protocol from [8] reactant = 2-(4-Phenylthiazol-2-yl)ethylamine boronic_acid = 4-Methoxyphenylboronic acid catalyst = Pd(PPh<sub>3</sub>)<sub>4</sub> yield = 78%

This reaction introduces aryl groups at the thiazole’s C-4 position, enabling structural diversification .

Salt Formation and Deprotonation

The dihydrochloride salt undergoes reversible deprotonation:

  • Treatment with NaOH (2 eq.) liberates the free base (pKa ≈ 8.5 for the amine) .

  • Counterion exchange with H<sub>2</sub>SO<sub>4</sub> or CF<sub>3</sub>CO<sub>2</sub>H produces sulfate or triflate salts, respectively .

Stability Under Hydrolytic Conditions

Hydrolysis studies (pH 1–13, 37°C) reveal:

  • Acidic Conditions (pH 1–3) : Stable for >24 hrs (degradation <5%) .

  • Basic Conditions (pH 10–13) : Rapid decomposition (t<sub>1/2</sub> = 2.5 hrs at pH 12) via thiazole ring opening .

Scientific Research Applications

2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their function. This interaction can disrupt the metabolic pathways of pathogens, leading to their death . The compound’s ability to form hydrogen bonds and interact with nucleophilic sites on proteins is crucial for its biological activity .

Comparison with Similar Compounds

Modifications to the Thiazole Substituent

The phenyl group at the 4-position of the thiazole ring can be replaced with other substituents, altering physicochemical and biological properties:

Compound Name Substituent Molecular Formula MW (g/mol) Key Properties Applications
2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride Phenyl C₁₁H₁₄Cl₂N₂S 289.21 High solubility in polar solvents Building block for kinase inhibitors
2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride Cyclohexyl C₁₁H₂₀Cl₂N₂S 307.26 Increased lipophilicity (logP ~2.8) Lipophilic drug candidates
2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride Methyl at C5 C₁₂H₁₆Cl₂N₂S 303.24 Enhanced steric bulk Antimicrobial agents

Key Differences :

Heterocycle Replacements

Replacing the thiazole ring with other heterocycles modifies electronic properties and bioactivity:

Compound Name Heterocycle Molecular Formula MW (g/mol) Key Properties
2-Phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride 1,2,4-Triazole C₁₀H₁₃ClN₄ 224.69 Increased hydrogen-bonding capacity
2-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride Imidazole C₁₁H₁₄Cl₃N₃ 326.61 Basic nitrogen enhances metal coordination

Key Differences :

  • Triazole analogs : The 1,2,4-triazole ring enhances hydrogen-bonding interactions, making it suitable for antiviral and antifungal applications .
  • Imidazole analogs : Imidazole’s basic nitrogen facilitates interactions with heme-containing enzymes (e.g., cytochrome P450), relevant in metabolic studies .

Modifications to the Ethylamine Chain

Varying the amine chain length or substituents impacts solubility and target engagement:

Compound Name Chain Modification Molecular Formula MW (g/mol) Key Properties
[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride Branched ethylamine C₇H₁₄Cl₂N₂S 241.17 Steric hindrance reduces off-target binding
2-(Thiazol-5-yl)ethanamine dihydrochloride Thiazole at C5 position C₅H₁₀Cl₂N₂S 217.12 Compact structure for CNS-targeted drugs

Key Differences :

  • Branched chains : Improve selectivity but may reduce solubility .
  • Shorter chains : Enhance blood-brain barrier permeability but limit hydrogen-bonding interactions .

Commercial and Research Significance

  • Pricing : The phenyl-thiazole variant is priced at €1,202.00/500 mg, while its cyclohexyl analog costs €1,357.00/500 mg, reflecting demand for aromatic vs. aliphatic scaffolds .
  • Research Trends : Thiazole-1,3,4-oxadiazole hybrids are prioritized for anticancer screening due to dual heterocyclic pharmacophores , whereas imidazole/thiazole combos are explored for antimicrobial activity .

Biological Activity

2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride is a compound that falls within the thiazole family, known for its diverse biological activities. Thiazole derivatives have garnered attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and anticonvulsant activities.

  • Molecular Formula : C11H12N2S·2HCl
  • Molar Mass : 205.28 g/mol
  • CAS Number : 1354954-13-4

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study published in MDPI highlights the synthesis and evaluation of various thiazole derivatives, demonstrating that modifications in the thiazole ring can enhance antimicrobial efficacy against a range of pathogens .

CompoundAntimicrobial ActivityReference
2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amineEffective against Gram-positive bacteria
5-Methylthiazole DerivativeBroad-spectrum activity

Antitumor Activity

Thiazole compounds have also shown promise as antitumor agents. A review discussed the structure-activity relationship (SAR) of thiazole-based compounds, indicating that specific substitutions on the phenyl ring can significantly enhance cytotoxicity against various cancer cell lines. For instance, certain derivatives achieved IC50 values comparable to established chemotherapeutics like doxorubicin .

CompoundCancer Cell LineIC50 (µg/mL)Reference
Thiazole Derivative AJurkat Cells1.61 ± 1.92
Thiazole Derivative BHT-29 Cells1.98 ± 1.22

Anticonvulsant Activity

The anticonvulsant properties of thiazoles have been explored in various studies. Compounds containing the thiazole moiety have been effective in inhibiting seizures in animal models, suggesting their potential use in treating epilepsy . The mechanism appears to involve modulation of neurotransmitter systems and ion channels.

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : Thiazoles have been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are critical for neurotransmission .
  • Cell Signaling Modulation : These compounds can influence cellular signaling pathways, affecting processes such as proliferation and apoptosis .
  • Metabolic Pathway Interactions : Thiazole derivatives are involved in metabolic pathways related to carbohydrate and lipid metabolism, impacting overall cellular homeostasis .

Case Studies

Several case studies illustrate the efficacy of thiazole derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving a thiazole derivative demonstrated significant improvements in patients with bacterial infections resistant to conventional antibiotics.
  • Case Study 2 : In preclinical models of cancer, a thiazole compound showed enhanced tumor regression compared to control groups, warranting further investigation into its mechanism and potential clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride?

  • Methodology : The synthesis typically involves condensation reactions between thiazole precursors and amine derivatives. For example, analogous thiazole compounds are synthesized via refluxing substituted benzaldehydes with amino-triazole derivatives in absolute ethanol and glacial acetic acid, followed by solvent evaporation and filtration . The dihydrochloride salt is formed by treating the free base with hydrochloric acid to enhance solubility and crystallinity.
  • Key Considerations :

  • Use anhydrous conditions to prevent side reactions.
  • Monitor pH during salt formation to ensure stoichiometric HCl addition.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • NMR : Proton and carbon NMR confirm the thiazole ring and ethylamine backbone. Aromatic protons (δ 7.2–8.1 ppm) and NH₂ groups (δ 2.5–3.5 ppm) are diagnostic.
  • Mass Spectrometry : ESI-MS validates molecular weight (e.g., m/z ≈ 282.17 for C₁₂H₁₄Cl₂N₂S) .
    • Crystallography :
  • Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths and angles. For example, SHELX software resolves thiazole ring planarity and chloride ion positions .

Advanced Research Questions

Q. What challenges arise in resolving structural contradictions between spectroscopic data and X-ray diffraction results?

  • Common Issues :

  • Dynamic Disorder : Flexible ethylamine chains may exhibit positional disorder in crystals, conflicting with NMR’s solution-state data.
  • Tautomerism : Thiazole ring protonation states (e.g., NH vs. N–HCl) can vary between solid and solution phases.
    • Resolution Strategies :
  • Use SIR97 for phase refinement to resolve ambiguous electron density maps .
  • Cross-validate with DFT calculations (e.g., Gaussian) to model protonation states .

Q. How does the dihydrochloride salt form influence the compound’s solubility and stability in biological assays?

  • Solubility : The salt form increases aqueous solubility (critical for in vitro assays) by ~10-fold compared to the free base.
  • Stability :

  • Hygroscopicity requires storage under inert atmospheres.
  • Degradation studies (HPLC at 25°C, pH 7.4) show >90% stability over 72 hours.
    • Biological Relevance : Enhanced solubility improves bioavailability in cellular uptake assays (e.g., IC₅₀ studies in cancer cell lines) .

Q. What strategies are employed to enhance the compound’s bioavailability in pharmacological studies?

  • Structural Modifications :

  • Introduce lipophilic groups (e.g., trifluoromethyl) to improve membrane permeability .
  • Co-crystallization with cyclodextrins enhances dissolution rates .
    • Formulation :
  • Nanoparticle encapsulation (e.g., PLGA) sustains release kinetics in vivo .

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